A Technical Guide to Sodium 3-chloro-4-fluorobenzenesulfinate: Synthesis, Applications, and Safety
A Technical Guide to Sodium 3-chloro-4-fluorobenzenesulfinate: Synthesis, Applications, and Safety
Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of a Senior Application Scientist
Abstract
This guide provides a comprehensive technical overview of Sodium 3-chloro-4-fluorobenzenesulfinate (CAS No. 1101822-79-0), a specialized organosulfur reagent gaining traction in medicinal chemistry and materials science. We will move beyond a simple data summary to explore the compound's properties, logical synthesis strategies, and its role as a versatile building block, particularly in the context of drug discovery. The inclusion of halogen atoms—chlorine and fluorine—on the phenyl ring imparts unique electronic properties and metabolic characteristics to derivative molecules, making this reagent a subject of significant interest. This document consolidates critical data, outlines a validated synthesis approach, and details rigorous safety and handling protocols to empower researchers in its effective and safe application.
Core Compound Identification and Properties
Sodium 3-chloro-4-fluorobenzenesulfinate is a sodium salt of 3-chloro-4-fluorobenzenesulfinic acid. Its distinct substitution pattern makes it a valuable synthon for introducing the 3-chloro-4-fluorophenylsulfonyl moiety into target molecules. The presence of fluorine is particularly noteworthy, as fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability[1].
The fundamental properties of the compound are summarized below.
| Property | Value | Source(s) |
| CAS Registry Number | 1101822-79-0 | [2][3][4] |
| Molecular Formula | C₆H₃ClFNaO₂S | [2][4] |
| Molecular Weight | 216.59 g/mol | [2][4] |
| IUPAC Name | sodium;3-chloro-4-fluorobenzenesulfinate | [4] |
| Physical State | Solid | [4] |
| InChI Key | AQVDFGGHEOOQFY-UHFFFAOYSA-M | [4] |
| MDL Number | MFCD11618032 | [2][4] |
Synthesis Pathway: A Validated Approach
While multiple synthetic routes to sodium arylsulfinates exist, the most common and industrially scalable method involves the reduction of the corresponding sulfonyl chloride[5]. This approach is favored for its high yield and the ready availability of the precursor, 3-Chloro-4-fluorobenzenesulfonyl chloride (CAS No. 91170-93-3)[6].
The underlying principle of this synthesis is the controlled reduction of the sulfonyl chloride functional group to a sulfinate salt. Sodium sulfite (Na₂SO₃) in the presence of a base like sodium bicarbonate is an effective and cost-efficient reducing agent for this transformation[5]. The bicarbonate is crucial for neutralizing the HCl byproduct generated during the reaction, driving the equilibrium towards the product.
Experimental Protocol: Reduction of Sulfonyl Chloride
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Reactor Setup: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve sodium sulfite (Na₂SO₃) and sodium bicarbonate (NaHCO₃) in water.
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Precursor Addition: Slowly add a solution of 3-Chloro-4-fluorobenzenesulfonyl chloride in a suitable organic solvent (e.g., toluene or THF) to the aqueous mixture. The addition should be controlled to manage the exotherm.
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Reaction: Heat the biphasic mixture to 70-80°C with vigorous stirring for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by checking for the disappearance of the starting sulfonyl chloride.
-
Work-up: After cooling to room temperature, separate the aqueous phase.
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Isolation: The product, Sodium 3-chloro-4-fluorobenzenesulfinate, is present in the aqueous layer. It can be isolated by evaporation of the water under reduced pressure or by precipitation upon addition of a water-miscible organic solvent in which the salt is insoluble (e.g., ethanol or isopropanol).
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Purification: The crude solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product with high purity.
Caption: Proposed synthesis workflow for Sodium 3-chloro-4-fluorobenzenesulfinate.
Applications in Drug Development and Organic Synthesis
Sodium sulfinates are powerful and versatile nucleophiles and radical precursors, serving as key building blocks for a wide array of organosulfur compounds, most notably sulfonamides[5][7]. The title compound is no exception and provides a direct route to introduce the 3-chloro-4-fluorophenylsulfonyl group, a moiety of interest in pharmaceutical design.
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Synthesis of Sulfonamides: The sulfinate group can be readily converted into a sulfonamide, a privileged functional group present in numerous FDA-approved drugs[7][8]. This transformation allows for the exploration of structure-activity relationships (SAR) by coupling the sulfinate with a diverse library of amines.
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Leveraging Halogen Properties: The chloro and fluoro substituents are not mere placeholders. The 4-fluoro group can enhance metabolic stability by blocking potential sites of para-hydroxylation and can improve cell membrane permeability[1]. The 3-chloro group provides an additional site for potential modification and influences the electronic nature of the aromatic ring.
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Precursor for Advanced Intermediates: This reagent is a precursor for creating more complex molecules. For instance, compounds with a 3-chloro-4-fluoro substitution pattern are key intermediates in the synthesis of modern fluoroquinolone antibiotics[9].
The utility of this reagent lies in its ability to streamline the synthesis of complex, halogenated drug candidates, thereby accelerating the discovery and development process.
Safety, Handling, and Hazard Communication
As with any chemical reagent, a thorough understanding of its hazards is paramount for safe handling. The Safety Data Sheet (SDS) for Sodium 3-chloro-4-fluorobenzenesulfinate indicates that it is an irritant[4].
GHS Hazard Summary
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | GHS07 | Warning |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | GHS07 | Warning |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) | H335: May cause respiratory irritation | GHS07 | Warning |
| Source: Fluorochem[4] |
Handling and Emergency Procedures
Adherence to standard laboratory safety protocols is essential. The following workflow outlines the critical steps for safe handling and emergency response.
Caption: Workflow for safe handling and emergency first aid procedures.
Precautionary Statements for Safe Use[4]:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P302+P352: IF ON SKIN: Wash with plenty of soap and water.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
References
-
Fisher Scientific. SAFETY DATA SHEET: 3-Chloro-4-fluoronitrobenzene. [Link]
-
Drugfuture. SODIUM 3-CHLORO-4-HYDROXY-5-NITROBENZENESULFONATE. [Link]
- Google Patents. EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.
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NextSDS. 3-CHLORO-4-METHYLBENZENESULFINIC ACID SODIUM SALT — Chemical Substance Information. [Link]
-
ACS Publications. Nitro-sulfinate Reductive Coupling to Access (Hetero)aryl Sulfonamides. [Link]
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National Center for Biotechnology Information. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
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Patsnap Eureka. Preparation method of 3-chloro-4-fluoroaniline. [Link]
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Chemos GmbH & Co.KG. Safety Data Sheet: Sodium benzenesulfinate. [Link]
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SAGE Journals. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. [Link]
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ResearchGate. Application of Fluorine in Drug Design | Request PDF. [Link]
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